Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate
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Overview
Description
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique structure combining a benzyl group, a cyano group, a thienyl group, and a tetrahydronaphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The key steps include:
Formation of the Tetrahydronaphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide precursor.
Addition of the Cyano Group: This can be introduced via a nucleophilic substitution reaction.
Attachment of the Benzyl Group: This step may involve a benzylation reaction using benzyl halides under basic conditions.
Formation of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: Potential use in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thienyl and benzyl groups may contribute to hydrophobic interactions, enhancing binding specificity.
Comparison with Similar Compounds
Similar Compounds
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-FURYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a furyl group instead of a thienyl group.
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-PHENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds with different aromatic groups.
Properties
Molecular Formula |
C23H21N3O2S2 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-10-9-19-18(13-26)22(20-8-5-11-29-20)17(12-24)23(25-19)30-15-21(27)28-14-16-6-3-2-4-7-16/h2-8,11H,9-10,13-15H2,1H3 |
InChI Key |
JGBQFJHYGXREKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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